molecular formula C28H22N4O2S B11086359 2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11086359
M. Wt: 478.6 g/mol
InChI Key: VEDPXSVDRUYCBY-UHFFFAOYSA-N
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Description

2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl and phenyl groups, a sulfanyl linkage, and an acetamide moiety attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Substitution Reactions:

    Thiol Addition: The sulfanyl group is introduced via a thiol addition reaction, where a thiol compound reacts with the triazine derivative.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with naphthylamine under suitable conditions, often involving acylation reagents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially altering the compound’s structure and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives, amines.

    Substitution: Various substituted triazine and aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazine derivatives are known for their potential as enzyme inhibitors and antimicrobial agents. This compound could be explored for similar applications, particularly in inhibiting specific enzymes or pathways in microbial organisms.

Medicine

In medicinal chemistry, compounds with triazine cores are investigated for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of advanced materials, including polymers and coatings, due to their stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfanyl and acetamide groups could play crucial roles in binding to active sites or interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(trifluoromethyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide stands out due to its specific substitution pattern and the presence of a naphthalene ring. These structural features may confer unique chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C28H22N4O2S

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[6-(4-methoxyphenyl)-5-phenyl-1,2,4-triazin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H22N4O2S/c1-34-22-16-14-21(15-17-22)27-26(20-9-3-2-4-10-20)30-28(32-31-27)35-18-25(33)29-24-13-7-11-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,29,33)

InChI Key

VEDPXSVDRUYCBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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